molecular formula C11H17BO2S B1313112 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane CAS No. 635305-48-5

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane

Cat. No. B1313112
M. Wt: 224.13 g/mol
InChI Key: FNRMPXJVCSMVMA-UHFFFAOYSA-N
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Description

The compound “4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane” belongs to the class of organoboron compounds. It contains a boron atom, a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), and several methyl groups. Organoboron compounds are widely used in organic synthesis due to their reactivity and versatility .


Molecular Structure Analysis

The molecular structure of this compound would be determined by methods such as X-ray crystallography, NMR spectroscopy, and computational methods . These methods would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

Organoboron compounds are known to undergo a variety of chemical reactions, including cross-coupling reactions, conjugate additions, and others . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Synthesis of Indazole Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of Application: 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane is used as an intermediate in the synthesis of indazole derivatives . These derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
  • Methods of Application: The compound is acquired through two substitution reactions. The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
  • Results: The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .

Preparation of Thieno[3,4-b]thiophene Derivatives

  • Scientific Field: Materials Chemistry
  • Summary of Application: 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane is used in the preparation of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations . These derivatives have been widely used in the development of donor and acceptor materials in organic solar cells .
  • Methods of Application: A Pd-catalytic method is used for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .
  • Results: The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .

Synthesis of Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

  • Scientific Field: Organic Chemistry
  • Summary of Application: This compound is a significant intermediate of 1H-indazole derivatives .
  • Methods of Application: The compound is acquired through two substitution reactions. The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
  • Results: The single crystal is detected by means of X-ray diffraction .

Divergent Synthesis of 3-substituted Thieno[3,4-b]thiophene Derivatives

  • Scientific Field: Materials Chemistry
  • Summary of Application: This compound is used in the preparation of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations . These derivatives have been widely used in the development of donor and acceptor materials in organic solar cells .
  • Methods of Application: A Pd-catalytic method is used for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate .
  • Results: The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .

Synthesis of 1H-Indazole Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of Application: Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a significant intermediate of 1H-indazole derivatives .
  • Methods of Application: The compound is acquired through two substitution reactions. The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
  • Results: The single crystal is detected by means of X-ray diffraction .

Divergent Synthesis of 3-substituted Thieno[3,4-b]thiophene Derivatives

  • Scientific Field: Materials Chemistry
  • Summary of Application: This compound is used in the preparation of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations . These derivatives have been widely used in the development of donor and acceptor materials in organic solar cells .
  • Methods of Application: A Pd-catalytic method is used for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate .
  • Results: The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2S/c1-8-6-9(15-7-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRMPXJVCSMVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440013
Record name 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane

CAS RN

635305-48-5
Record name 4-Methylthiophene-2-boronic acid pinacol ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635305-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylthiophene-2-boronic acid pinacol ester
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Synthesis routes and methods

Procedure details

The title compound (54%, oil) was prepared from 4-methylthiophen-2-yl-boronic acid and pinacol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Melucci, G Barbarella, M Zambianchi… - The Journal of …, 2004 - ACS Publications
The facile synthesis of poorly soluble unsubstituted and modified α-quinque- and sexithiophenes under microwave irradiation in the liquid phase is described. The use of microwave …
Number of citations: 143 pubs.acs.org
L Britton, JH Docherty, AP Dominey, SP Thomas - Molecules, 2020 - mdpi.com
Arene C(sp 2 )-H bond borylation reactions provide rapid and efficient routes to synthetically versatile boronic esters. While iridium catalysts are well established for this reaction, the …
Number of citations: 27 www.mdpi.com
M Yu, Y Long, Y Yang, M Li, T Teo, B Noll… - European Journal of …, 2021 - Elsevier
CDK8 is deregulated in multiple types of human cancer and is viewed as a therapeutic target for the treatment of the disease. Accordingly, the search for small-molecule inhibitors of …
Number of citations: 4 www.sciencedirect.com
S Yonezawa, T Yamamoto, H Yamakawa… - Journal of Medicinal …, 2012 - ACS Publications
Improvement of a drug’s binding activity using the conformational restriction approach with sp 3 hybridized carbon is becoming a key strategy in drug discovery. We applied this …
Number of citations: 58 pubs.acs.org

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